molecular formula C14H17N3O2S2 B2964879 3-(octahydro-2H-1,4-benzothiazine-4-sulfonyl)pyridine-2-carbonitrile CAS No. 1825718-25-9

3-(octahydro-2H-1,4-benzothiazine-4-sulfonyl)pyridine-2-carbonitrile

Cat. No.: B2964879
CAS No.: 1825718-25-9
M. Wt: 323.43
InChI Key: BJJPWHMYNLKVAV-UHFFFAOYSA-N
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Description

3-(octahydro-2H-1,4-benzothiazine-4-sulfonyl)pyridine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a benzothiazine ring fused with a pyridine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(octahydro-2H-1,4-benzothiazine-4-sulfonyl)pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(octahydro-2H-1,4-benzothiazine-4-sulfonyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to dissolve the reactants and products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different amine derivatives. Substitution reactions can lead to a wide range of products depending on the nature of the substituent introduced .

Scientific Research Applications

3-(octahydro-2H-1,4-benzothiazine-4-sulfonyl)pyridine-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(octahydro-2H-1,4-benzothiazine-4-sulfonyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(octahydro-2H-1,4-benzothiazine-4-sulfonyl)pyridine-2-carbonitrile include other benzothiazine derivatives and pyridine-containing molecules. Examples include:

Uniqueness

What sets this compound apart is its unique combination of the benzothiazine and pyridine rings, along with the sulfonyl and carbonitrile groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

3-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-ylsulfonyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c15-10-11-14(6-3-7-16-11)21(18,19)17-8-9-20-13-5-2-1-4-12(13)17/h3,6-7,12-13H,1-2,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJPWHMYNLKVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(CCS2)S(=O)(=O)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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